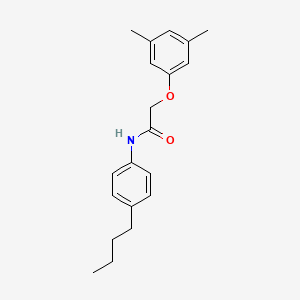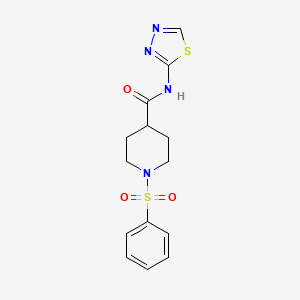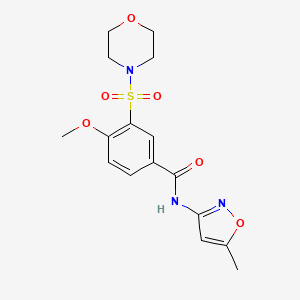
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use in research has expanded to include studies on exercise performance, muscle growth, and cancer therapy.
Mécanisme D'action
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide binds to and activates PPAR-delta, which in turn regulates the expression of genes involved in energy metabolism, lipid metabolism, and muscle fiber type. Through this mechanism, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide increases the oxidation of fatty acids and glucose, leading to increased energy production and improved endurance. It also promotes the growth and differentiation of type I muscle fibers, which are associated with endurance and fatigue resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide include increased energy production, improved endurance, enhanced muscle growth, and inhibition of cancer cell growth. In animal studies, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to increase running endurance by up to 70%, improve glucose tolerance and insulin sensitivity, and reduce body fat. It has also been found to increase muscle fiber size and promote the growth of type I muscle fibers. In cancer therapy, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to induce apoptosis and inhibit angiogenesis, leading to decreased tumor growth and improved survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide for lab experiments is its ability to improve endurance and muscle metabolism, making it a useful tool for studying exercise physiology and muscle growth. It also has potential applications in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. However, there are also limitations to its use, including potential toxicity and off-target effects. It is important to use appropriate dosages and to monitor for any adverse effects when using N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, including its potential use in the treatment of metabolic and cardiovascular diseases, as well as its role in muscle growth and exercise performance. It also has potential applications in cancer therapy, particularly in combination with other drugs or therapies. Further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide and its potential benefits and risks.
Méthodes De Synthèse
The synthesis of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide involves several chemical reactions, starting from the reaction of 4-butylbenzene with 2-bromo-3,5-dimethylphenol to form the intermediate product, 4-butyl-2-(3,5-dimethylphenoxy)phenol. This intermediate is then converted to the final product, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, through a series of reactions involving acetylation, reduction, and esterification.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research, particularly in studies related to exercise performance, muscle growth, and cancer therapy. It has been shown to increase endurance and improve muscle metabolism by activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and muscle fiber type. In cancer therapy, N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-17-7-9-18(10-8-17)21-20(22)14-23-19-12-15(2)11-16(3)13-19/h7-13H,4-6,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHBELWCJNNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)
![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)
![1-(2-fluorobenzyl)-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5222152.png)

![4-(4-chlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5222166.png)
![4-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5222170.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)
![2-chloro-6-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5222184.png)